N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide
Description
Properties
Molecular Formula |
C19H18FN3O4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C19H18FN3O4/c1-3-25-15-8-4-13(5-9-15)17-18(23-27-22-17)21-19(24)12(2)26-16-10-6-14(20)7-11-16/h4-12H,3H2,1-2H3,(H,21,23,24) |
InChI Key |
GKJATVRNGUTWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile oxide under cyclization conditions.
Introduction of the ethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 4-ethoxyphenyl isocyanate.
Attachment of the fluorophenoxy group: The final step involves the reaction of the intermediate with 4-fluorophenol under suitable conditions to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to the suppression of inflammation, microbial growth, or cancer cell division.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide
- N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide
Uniqueness
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide is unique due to the presence of the ethoxy group, which can influence its biological activity and chemical properties. This makes it distinct from other similar compounds with different substituents, such as methoxy or chloro groups.
Biological Activity
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The oxadiazole moiety is known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
- Chemical Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 364.40 g/mol
- CAS Number : Not specified in the available literature.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have reported promising cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances the activity of these compounds against cancer cells.
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Reference Compound (e.g., Combretastatin-A4) | 0.79 - 5.51 | MCF-7 |
| This compound | TBD | TBD |
The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the activation of apoptotic pathways. For example, compounds have been shown to increase p53 expression levels and activate caspase pathways in breast cancer cells (MCF-7), leading to programmed cell death .
Inhibition of Enzymatic Activity
Oxadiazole derivatives have also been explored for their ability to inhibit key enzymes involved in metabolic pathways. For example, N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides were identified as novel inhibitors of acetyl-CoA carboxylases (ACCs), which are critical in lipid metabolism . The dual action on ACCs and PPARs positions these compounds as potential therapeutic agents for metabolic disorders.
Anti-inflammatory Properties
Compounds featuring the oxadiazole scaffold have shown anti-inflammatory effects in various in vitro models. The introduction of specific substituents on the oxadiazole ring can enhance these properties, making them candidates for further investigation in inflammatory disease models.
Study 1: Antitumor Activity Evaluation
A study evaluated a series of oxadiazole derivatives for their antitumor activity against several cancer cell lines including MCF-7 and HeLa. The results indicated that modifications on the phenyl ring significantly affected cytotoxicity:
- Compound A : IC = 0.65 µM (MCF-7)
- Compound B : IC = 2.41 µM (HeLa)
These findings suggest that structural modifications can lead to enhanced biological activity .
Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition, a subset of oxadiazole-based compounds was screened for their ability to inhibit human carbonic anhydrases (hCA). Some derivatives displayed selective inhibition at nanomolar concentrations, indicating their potential as therapeutic agents for cancer treatment:
| Compound | K (pM) | Target Enzyme |
|---|---|---|
| Compound X | 89 | hCA IX |
| Compound Y | 750 | hCA II |
The selective inhibition observed highlights the importance of structural optimization in developing effective inhibitors .
Q & A
What are the recommended synthetic routes for N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide?
Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Oxadiazole Ring Formation: React 4-ethoxyphenyl-substituted amidoxime with a cyclizing agent (e.g., trichlorotriazine) under reflux to form the 1,2,5-oxadiazole core .
- Propanamide Coupling: Introduce the 2-(4-fluorophenoxy)propanamide moiety via nucleophilic substitution or amidation reactions. For example, react the oxadiazole intermediate with activated carboxylic acid derivatives (e.g., EDCI/HOBt-mediated coupling) .
- Purification: Use column chromatography (silica gel, gradient elution) and confirm purity via HPLC (C18 columns, UV detection at 254 nm) .
How to characterize the compound using spectroscopic and crystallographic methods?
Basic Research Question
Methodological Answer:
- Spectroscopy:
- Crystallography: Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELX software for structure refinement. Key metrics: R-factor < 0.05, data-to-parameter ratio > 7 .
How to design in vitro assays to evaluate antiproliferative or antiviral activity?
Advanced Research Question
Methodological Answer:
- Cell Line Selection: Use cancer cell lines (e.g., HeLa, MCF-7) for antiproliferative studies or HIV-infected T-cells (e.g., MT-4) for antiviral activity .
- Assay Protocol:
- Data Validation: Repeat assays in triplicate and use ANOVA for statistical significance (p < 0.05).
What computational strategies are effective for studying structure-activity relationships (SAR)?
Advanced Research Question
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to dock the compound into target proteins (e.g., β-tubulin for antiproliferative activity). Optimize hydrogen bonds between the oxadiazole ring and active-site residues .
- QSAR Modeling: Develop 2D/3D-QSAR models (e.g., CoMFA, CoMSIA) using descriptors like logP, polar surface area, and electronic parameters. Validate with leave-one-out cross-validation (q² > 0.6) .
- Pharmacophore Mapping: Identify critical features (e.g., oxadiazole as a hydrogen-bond acceptor, fluorophenoxy as a hydrophobic group) using Schrödinger Phase .
How to resolve contradictions in biological activity data across studies?
Advanced Research Question
Methodological Answer:
- Assay Conditions: Compare cell line viability (e.g., passage number, growth medium), compound solubility (use DMSO stock solutions with serial dilution), and incubation times .
- Purity Analysis: Re-analyze compound batches via HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to rule out impurities .
- Structural Confirmation: Re-examine NMR and crystallographic data to ensure no degradation or isomerization occurred .
How to optimize solubility and bioavailability for in vivo studies?
Advanced Research Question
Methodological Answer:
- Solubility Enhancement: Use co-solvents (e.g., PEG-400/Cremophor EL) or formulate as nanoparticles (e.g., PLGA encapsulation) .
- Bioavailability Screening: Perform pharmacokinetic studies in rodents (IV and oral administration). Measure plasma concentrations via LC-MS/MS (LOQ < 1 ng/mL) .
- Metabolite Identification: Use liver microsomes and UPLC-QTOF to identify Phase I/II metabolites (e.g., oxidative deethylation of the ethoxyphenyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
